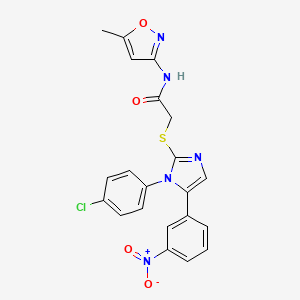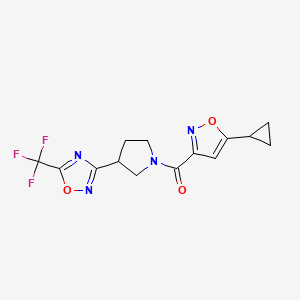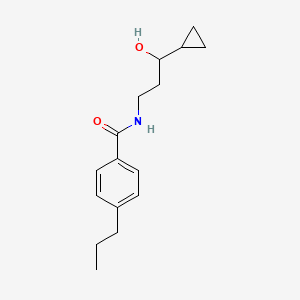
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family.
科学的研究の応用
Overview
Environmental Impact and Treatment
Research on parabens, which are structurally similar to N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide, has demonstrated their widespread presence in aquatic environments and potential as weak endocrine disruptors. Studies like Haman et al. (2015) have underscored the need for understanding the fate, behavior, and treatment of such compounds in water systems, indicating their environmental persistence and ubiquity in surface water and sediments due to continuous introduction from consumer products. This suggests potential research avenues for this compound in assessing its environmental fate and developing treatment methodologies to mitigate its impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Catalytic Applications
Investigations into the antioxidant activity and catalytic efficiency of related compounds suggest that this compound may have potential applications in these areas. Studies on the analytical methods used in determining antioxidant activity, such as those reviewed by Munteanu and Apetrei (2021), provide a framework for exploring the antioxidant properties of similar compounds. This could imply potential uses in pharmaceuticals, food preservation, and environmental protection (Munteanu & Apetrei, 2021).
Polymer and Nanocomposite Development
The modification and incorporation of similar compounds into polymers for nanocomposite development have been extensively studied. Research by Kango et al. (2013) highlights the advancements in surface modification techniques of inorganic nanoparticles for enhancing their dispersion in polymer matrices, suggesting potential applications of this compound in creating advanced materials with improved mechanical, thermal, and electrical properties (Kango, Kalia, Celli, Njuguna, Habibi, & Kumar, 2013).
Environmental Remediation
Given the increasing concern for environmental pollutants, the role of nanomaterials in environmental remediation has been a significant area of research. Khin et al. (2012) reviewed the application of nanomaterials, including their use in the removal of toxic metal ions, organic pollutants, and biological contaminants from water and soil. This suggests potential research directions for this compound in environmental cleanup efforts, either as an adsorbent or in the formulation of nanocomposites tailored for specific pollutant removal (Khin, Nair, Babu, Murugan, & Ramakrishna, 2012).
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-12-4-6-14(7-5-12)16(19)17-11-10-15(18)13-8-9-13/h4-7,13,15,18H,2-3,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFXEEBFJHTYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)
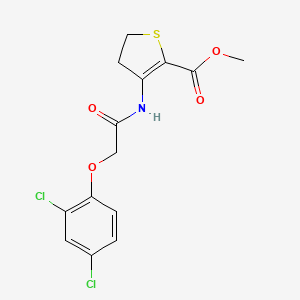
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)
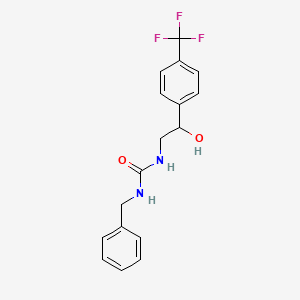


![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)

